molecular formula C9H14N2O2S B6228056 N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide CAS No. 86317-09-1

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide

Cat. No.: B6228056
CAS No.: 86317-09-1
M. Wt: 214.3
InChI Key:
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Description

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide typically involves the reaction of 3-(methylamino)benzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfinamides or sulfides

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.

Uniqueness

N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity compared to other sulfonamides.

Properties

CAS No.

86317-09-1

Molecular Formula

C9H14N2O2S

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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